molecular formula C21H23N5O2S B11234570 N-(4-{[4-Methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzenesulfonamide

N-(4-{[4-Methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzenesulfonamide

Cat. No.: B11234570
M. Wt: 409.5 g/mol
InChI Key: VYJDKHVBTRABQZ-UHFFFAOYSA-N
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Description

N-(4-{[4-Methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzenesulfonamide is a complex organic compound that features a pyrimidine ring substituted with a pyrrolidine group, an amino group, and a benzenesulfonamide moiety. This compound is of significant interest due to its potential pharmacological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[4-Methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzenesulfonamide typically involves the reaction of pyrrolidine with 2-chloropyrimidine, followed by further modifications . The reaction conditions often require the presence of trifluoroacetic acid as a catalyst . The structures of the obtained products are confirmed using methods such as IR spectroscopy, NMR spectroscopy, and X-ray structural analysis .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[4-Methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-{[4-Methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. It acts as an antagonist of the vanilloid receptor 1 and a modulator of the insulin-like growth factor 1 receptor . Additionally, it can inhibit various enzymes, including phosphodiesterase type 5 and isocitrate dehydrogenase 1 .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C21H23N5O2S

Molecular Weight

409.5 g/mol

IUPAC Name

N-[4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl]benzenesulfonamide

InChI

InChI=1S/C21H23N5O2S/c1-16-15-20(26-13-5-6-14-26)24-21(22-16)23-17-9-11-18(12-10-17)25-29(27,28)19-7-3-2-4-8-19/h2-4,7-12,15,25H,5-6,13-14H2,1H3,(H,22,23,24)

InChI Key

VYJDKHVBTRABQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)N4CCCC4

Origin of Product

United States

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